molecular formula C10H20O5 B1581996 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol CAS No. 5416-55-7

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Cat. No.: B1581996
CAS No.: 5416-55-7
M. Wt: 220.26 g/mol
InChI Key: ICVIFRMLTBUBGF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is a chemical compound with the molecular formula C10H20O5. It is also known by other names such as (2,2,6,6-Tetramethylol)cyclohexanol and 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol . This compound is characterized by the presence of four hydroxymethyl groups attached to a cyclohexanol ring, making it a polyol with significant potential in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The reaction proceeds through multiple steps, including the formation of intermediate hydroxymethyl derivatives, which are subsequently converted to the final product through further hydroxymethylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cyclohexane derivatives with aldehyde or carboxylic acid groups, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol involves its ability to undergo various chemical transformations due to the presence of multiple hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound highly versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol is unique due to its cyclohexanol ring structure, which imparts distinct chemical and physical properties compared to other polyols. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVIFRMLTBUBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)(CO)CO)O)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202506
Record name 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5416-55-7
Record name 2,2,6,6-Tetramethylolcyclohexanol
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Record name 2,2,6,6-Tetramethylolcyclohexanol
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Record name MLS002637944
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Record name 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
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Record name 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol
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Record name 2,2,6,6-TETRAMETHYLOLCYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol?

A1: this compound (HMCH) is a cyclohexane derivative with five hydroxyl groups.

  • Structure: The cyclohexane ring adopts a slightly twisted chair conformation. []

Q2: What are the typical applications of this compound in material science?

A2: HMCH is primarily utilized as a building block in polymer synthesis, particularly for polyurethanes. It serves as a polyol component, contributing to the crosslinking and rigidity of the resulting polymers. [, ]

Q3: How does the structure of this compound influence its reactivity in polymerization reactions?

A3: The five hydroxyl groups in HMCH provide multiple reactive sites for polymerization. It can act as a five-functional initiator in ring-opening polymerization reactions, leading to the formation of star-shaped polymers with unique properties. [, ]

Q4: Can you provide an example of a specific application of this compound in polymer synthesis?

A4: HMCH, when used with glycidyl ethers and butylene oxide, forms polyether-pentols (PEPOs) through ring-opening polymerization. These PEPOs are then utilized in the creation of crosslinked polyurethanes. []

Q5: How does this compound affect the properties of the resulting polyurethanes?

A5: The presence of HMCH in polyurethane synthesis contributes to a higher hydrogen bond index within the polymer structure, resulting in increased rigidity and a broader range of phase separation. []

Q6: Has this compound been explored for applications beyond polyurethane synthesis?

A6: Yes, research indicates its potential in synthesizing novel phospholipids. HMCH derivatives, specifically cyclic phosphates derived from its acetals, show promise in this area. [, ]

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